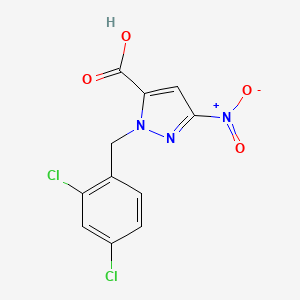
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-furyl)acrylamide, also known as BF-1, is a compound that has been extensively studied for its potential applications in scientific research. BF-1 is a member of the benzothiazole family of compounds and is known for its unique chemical properties, which make it an ideal candidate for a variety of research applications.
Mécanisme D'action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-furyl)acrylamide is not fully understood, but it is believed to involve the interaction of the compound with specific biomolecules, leading to the production of a fluorescent signal. This signal can then be detected and used to identify and quantify the target biomolecule.
Biochemical and Physiological Effects
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-furyl)acrylamide has been shown to have a number of biochemical and physiological effects. For example, the compound has been shown to interact with a variety of proteins and enzymes, leading to changes in their activity and function. Additionally, N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-furyl)acrylamide has been shown to have antioxidant properties, which may make it useful in the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-furyl)acrylamide is its high sensitivity and selectivity, which make it an ideal candidate for a variety of research applications. Additionally, the compound is relatively easy to synthesize and can be produced in large quantities. However, one limitation of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-furyl)acrylamide is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are a number of future directions for research involving N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-furyl)acrylamide. One area of focus is the development of new and improved synthesis methods for the compound, which may lead to higher yields and greater purity. Additionally, researchers are exploring new applications for N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-furyl)acrylamide, such as its use in the detection of specific disease biomarkers. Finally, there is a growing interest in the development of new fluorescent probes based on the chemical structure of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-furyl)acrylamide, which may lead to the discovery of new and more effective compounds for use in scientific research.
Méthodes De Synthèse
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-furyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with 6-chloro-2-bromo-1-benzothiazole, followed by the reaction of the resulting compound with 2-furoyl chloride. This method has been shown to be highly effective in producing high-quality N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-furyl)acrylamide with a high yield.
Applications De Recherche Scientifique
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-furyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-furyl)acrylamide as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and small molecules. N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-furyl)acrylamide has been shown to be highly sensitive and selective, making it an ideal candidate for a variety of research applications.
Propriétés
IUPAC Name |
(E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-9-3-5-11-12(8-9)20-14(16-11)17-13(18)6-4-10-2-1-7-19-10/h1-8H,(H,16,17,18)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQKJNOFHRJOBV-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(furan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)

![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5776856.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5776860.png)
![N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5776875.png)
![4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5776879.png)
![N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide](/img/structure/B5776890.png)
![6-ethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5776898.png)
![4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5776905.png)

![N-({1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5776914.png)
